molecular formula C16H15NO4 B2780901 N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide CAS No. 1788559-47-6

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2780901
CAS No.: 1788559-47-6
M. Wt: 285.299
InChI Key: KIYSOWJYRFDSQU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran moieties These structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings . This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium ferricyanide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-15(13-7-4-8-20-13)10-17-16(18)14-9-11-5-2-3-6-12(11)21-14/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSOWJYRFDSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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